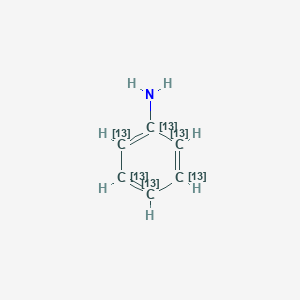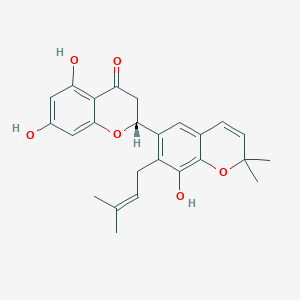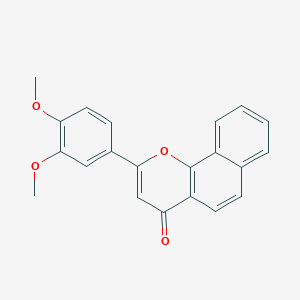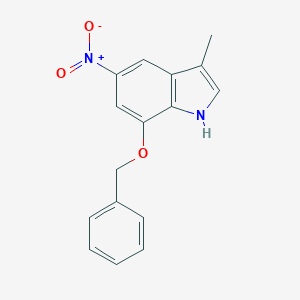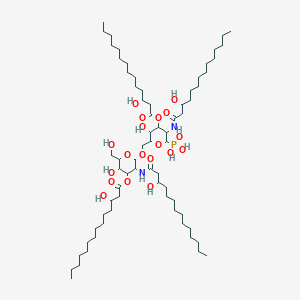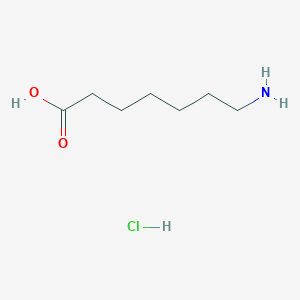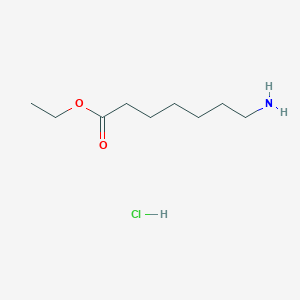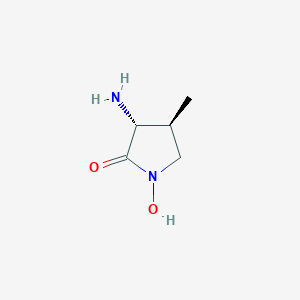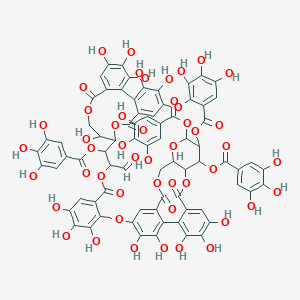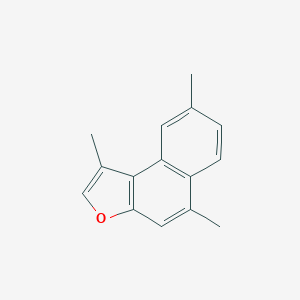![molecular formula C8H12N2O2 B144515 Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate CAS No. 132903-58-3](/img/structure/B144515.png)
Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate, also known as MTHPC, is a chemical compound that belongs to the group of cyclopenta[c]pyrazole derivatives. It has been studied extensively for its potential use in various scientific research applications, especially in the field of photodynamic therapy.
Mécanisme D'action
The mechanism of action of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate involves the activation of the photosensitizer by light of a specific wavelength, which leads to the production of reactive oxygen species (ROS) that cause damage to cancer cells. The selectivity of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate for cancer cells is due to the preferential accumulation of the photosensitizer in tumor tissue, as opposed to normal tissue.
Effets Biochimiques Et Physiologiques
Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate is its high selectivity for cancer cells, which minimizes damage to normal tissue. However, Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate has some limitations for lab experiments, including its high cost and the need for specialized equipment for the activation of the photosensitizer.
Orientations Futures
Several future directions for the development of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate in photodynamic therapy have been proposed, including the optimization of the treatment protocol, the development of new photosensitizer formulations, and the exploration of combination therapies with other treatment modalities. Additionally, the use of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate in other scientific research applications, such as imaging and sensing, has also been suggested.
Conclusion:
In conclusion, Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate is a promising photosensitizer that has been extensively studied for its potential use in photodynamic therapy. Its high selectivity for cancer cells and its ability to induce apoptosis and inhibit angiogenesis make it a promising candidate for the treatment of various types of cancer. However, further research is needed to optimize its use in the clinic and explore its potential in other scientific research applications.
Méthodes De Synthèse
The synthesis of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2,3-dihydro-1H-cyclopenta[c]pyrazole in the presence of a base, followed by the reaction with methyl iodide. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate has been extensively studied for its potential use in photodynamic therapy, a treatment modality that involves the use of light-activated photosensitizers to selectively destroy cancer cells. Several studies have demonstrated the efficacy of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate in the treatment of various types of cancer, including head and neck, bladder, and esophageal cancer.
Propriétés
Numéro CAS |
132903-58-3 |
|---|---|
Nom du produit |
Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate |
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
methyl 3a,4,5,6-tetrahydro-3H-cyclopenta[c]pyrazole-6a-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-12-7(11)8-4-2-3-6(8)5-9-10-8/h6H,2-5H2,1H3 |
Clé InChI |
CIWGASDUJLUSMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCC1CN=N2 |
SMILES canonique |
COC(=O)C12CCCC1CN=N2 |
Synonymes |
6a(3H)-Cyclopentapyrazolecarboxylicacid,3a,4,5,6-tetrahydro-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

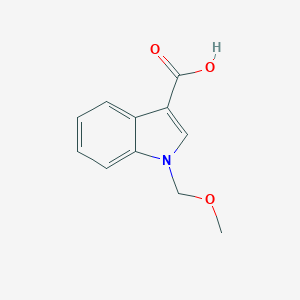
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
